3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid
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Overview
Description
3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a carboxylic acid group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the propanoyloxy group. The final steps involve the formation of the oxane ring and the addition of the carboxylic acid group. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and halogenated compounds.
Scientific Research Applications
3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trihydroxy-6-[(8-hydroxy-2-oxo-2H-chromen-7-yl)oxy]oxane-2-carboxylic acid
- 5,7,2’-Trihydroxy-6-Methyl-3-(3’,4’-Methylenedioxybenzyl) Chromone
Uniqueness
3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid is unique due to its specific structural features, such as the methoxynaphthalene moiety and the oxane ring
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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